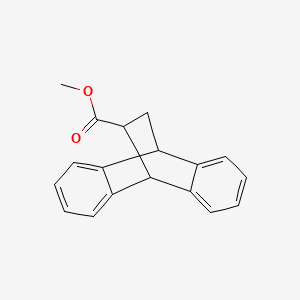

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

描述

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is an organic compound with the molecular formula C18H16O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge between the 9 and 10 positions of the anthracene ring system

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate can be achieved through a microwave-assisted reaction. In this method, anthracene and methyl acrylate are reacted in the presence of xylene as a solvent. The reaction mixture is irradiated in a modified commercial microwave oven at 1000 W for 6-8 minutes, resulting in a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the microwave-assisted synthesis provides a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation offers advantages such as reduced reaction times and improved yields compared to conventional heating methods.

化学反应分析

Types of Reactions: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted anthracene derivatives.

科学研究应用

Synthesis Method

The synthesis typically involves the reaction of anthracene with methyl acrylate in the presence of xylene as a solvent. The reaction is conducted under microwave irradiation at approximately 1000 W for 6–8 minutes, yielding high amounts of the desired product.

Organic Synthesis

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form carboxylic acids or ketones and reduction to alcohols .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential as glucocorticoid receptor modulators. A study highlighted a series of dihydro-9,10-ethano-anthracene carboxamides that showed promising activity in regulating glucocorticoid receptor functions, which are crucial in inflammatory responses .

Material Science

The compound is also explored for applications in developing advanced materials such as organic semiconductors and photonic devices. Its structural properties contribute to its stability and reactivity, making it suitable for creating materials with tailored electronic properties .

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the efficiency of microwave-assisted synthesis for producing this compound. The method significantly reduced synthesis time while achieving yields above 80%. This approach is scalable for industrial applications .

| Method | Time (minutes) | Yield (%) |

|---|---|---|

| Microwave Irradiation | 6–8 | 81 |

| Conventional Heating | Varies | <70 |

Case Study 2: Medicinal Application

In a pharmacological investigation, several derivatives were synthesized and evaluated for their effects on glucocorticoid receptors. The results indicated that specific modifications to the methyl group at the bridgehead position enhanced receptor binding affinity and selectivity .

作用机制

The mechanism of action of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets through its aromatic ring system and ester functional group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate

- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate

- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol

Comparison: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. The presence of the ethano bridge also contributes to its rigidity and stability, making it a valuable compound for various applications .

生物活性

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate (CAS Number: 13294-86-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound has been achieved using microwave-assisted methods. A study reported a high-yielding synthesis using a modified commercial microwave oven, which allows for efficient production of this compound from anthracene and methyl acrylate . The reaction conditions and yields are critical for the compound's subsequent biological evaluations.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. A notable investigation focused on its effects on Burkitt’s lymphoma cell lines (MUTU-1 and DG-75), demonstrating significant pro-apoptotic effects . The compound was part of a library derived from structurally related compounds and showed promising results in inhibiting cell proliferation.

The biological mechanisms through which this compound exerts its effects include modulation of calcium channels and interaction with glucocorticoid and cannabinoid receptors. These pathways are crucial for inducing apoptosis in malignant cells . Furthermore, the compound's ability to inhibit drug efflux mechanisms suggests potential applications in overcoming multidrug resistance in cancer therapy .

Case Studies

- Burkitt's Lymphoma Study : A library of compounds related to methyl 9,10-dihydro-9,10-ethanoanthracene was synthesized and screened against Burkitt’s lymphoma cell lines. The results indicated that certain derivatives exhibited antiproliferative activity superior to established chemotherapeutics like fludarabine and taxol .

- Calcium Channel Modulation : Research has indicated that the ethanoanthracene scaffold can act as an L-type calcium channel blocker. This property may contribute to its antiproliferative effects by disrupting calcium homeostasis in cancer cells .

Table 1: Summary of Biological Activities

| Compound | Cell Line | Activity Type | Concentration | Effect |

|---|---|---|---|---|

| Methyl 9,10-dihydro-9,10-ethanoanthracene | MUTU-1 (Burkitt's lymphoma) | Antiproliferative | 1 μM / 10 μM | Significant pro-apoptotic effect |

| Methyl 9,10-dihydro-9,10-ethanoanthracene | HeLa (cervical cancer) | Antiproliferative | Variable | Inhibitory activity observed |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate, and how do reaction conditions influence yields?

The compound is synthesized via Diels-Alder reactions using anthracene derivatives and methyl acrylate. Column chromatography (hexane:ethyl acetate, 9:1) is critical for purification, yielding ~15% under standard conditions. Reaction temperature and stoichiometry of methyl acrylate (1.3 mmol per 1 mmol anthracene precursor) significantly affect efficiency. Alternative methods, such as microwave-assisted synthesis, improve yields to >80% by reducing reaction times .

Q. How does the ethano bridge and ester group influence the compound's stability under varying pH conditions?

The ethano bridge enhances rigidity, while the ester group introduces sensitivity to hydrolysis. Stability studies show degradation under strong acids/bases (pH <2 or >12) but robustness in neutral conditions. Kinetic studies recommend storage in anhydrous environments to prevent ester hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- IR spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and nitrovinyl groups (if present).

- NMR : ¹H NMR reveals aromatic proton splitting (δ 6.5–8.5 ppm) and ethano bridge protons (δ 4.0–5.5 ppm). ¹³C NMR identifies the ester carbonyl (170–175 ppm).

- UV-Vis : Absorption at 250–300 nm correlates with anthracene π→π* transitions .

Q. What role does the compound serve as a synthetic intermediate?

It is a precursor for deuterium-labeled materials and functionalized derivatives (e.g., dichloro or nitrovinyl variants). The ester group allows further modifications, such as hydrolysis to carboxylic acids or coupling reactions .

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction reveals bond lengths (C-C: 1.54 Å, C=O: 1.21 Å) and angles consistent with the ethanoanthracene framework. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···Cl, O···H), critical for crystal packing .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict electronic behavior and NMR chemical shifts?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and NMR shifts. Comparisons with experimental ¹H/¹³C NMR data show strong correlation (R² >0.97), validating electronic structure models .

Q. How do substituents (e.g., nitrovinyl groups) alter reactivity in Diels-Alder or polymerization reactions?

The nitrovinyl group acts as a dienophile, enabling regioselective Diels-Alder cycloadditions. Free radical initiators (e.g., AIBN) induce polymerization via the ethano bridge, forming rigid polymers with thermal stability up to 300°C .

Q. What intermolecular forces dominate crystal packing, and how do they affect material properties?

Hirshfeld analysis identifies H···Cl (2.73 Å) and O···H (1.68–2.51 Å) interactions as dominant. These forces influence melting points (mp: 180–220°C) and solubility, with polar solvents (e.g., DMSO) disrupting packing more effectively than hexane .

Q. Can this compound reverse drug resistance in pathogens like Plasmodium falciparum?

Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) enhance chloroquine susceptibility in resistant strains. Molecular docking suggests interactions with PfCRT transporter residues (e.g., Lys76, Asn326), disrupting drug efflux .

Q. How do microwave conditions optimize synthesis compared to traditional methods?

Microwave irradiation (150–200 W, 10–15 min) accelerates reaction kinetics via dielectric heating, achieving >80% yield versus 15% with conventional heating. Solvent choice (e.g., DMF) further enhances microwave absorption and product purity .

属性

IUPAC Name |

methyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-20-18(19)16-10-15-11-6-2-4-8-13(11)17(16)14-9-5-3-7-12(14)15/h2-9,15-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKDWUMHKFUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13294-86-5, 18916-93-3 | |

| Record name | methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC122884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。